N-(4-((3-Methylphenyl)azo)phenyl)acetamide
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Overview
Description
N-(4-((3-Methylphenyl)azo)phenyl)acetamide, also known as Disperse Yellow 3, is a monoazo dye with the molecular formula C15H15N3O2. It is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate. The compound is known for its vibrant yellow color and excellent dyeing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-Methylphenyl)azo)phenyl)acetamide typically involves the diazotization of 3-methylaniline followed by coupling with acetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-Methylphenyl)azo)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-((3-Methylphenyl)azo)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Investigated for its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism of action of N-(4-((3-Methylphenyl)azo)phenyl)acetamide involves the interaction of its azo group with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its potential use in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Disperse Yellow 7: Another azo dye with similar dyeing properties but different molecular structure.
Disperse Orange 3: A related azo dye with an orange color.
Disperse Red 1: A red azo dye used in similar applications.
Uniqueness
N-(4-((3-Methylphenyl)azo)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct dyeing properties and photochemical behavior. Its ability to generate ROS upon exposure to light makes it particularly interesting for applications in photodynamic therapy .
Properties
CAS No. |
63019-45-4 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[4-[(3-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O/c1-11-4-3-5-15(10-11)18-17-14-8-6-13(7-9-14)16-12(2)19/h3-10H,1-2H3,(H,16,19) |
InChI Key |
XZMJCRQDLICHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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